molecular formula C15H18BrN3O4 B12319253 (S)-2-Amino-N1-(4-methyl-2-oxo-2H-chromen-7-yl)pentanediamide Hydrobromide

(S)-2-Amino-N1-(4-methyl-2-oxo-2H-chromen-7-yl)pentanediamide Hydrobromide

Cat. No.: B12319253
M. Wt: 384.22 g/mol
InChI Key: SRWUIOKXPHJVKI-UHFFFAOYSA-N
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Description

L-Glutamine 7-amido-4-methylcoumarin hydrobromide is a chemical compound with the molecular formula C15H17N3O4·HBr and a molecular weight of 384.23 g/mol . It is commonly used in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is known for its unique properties and applications, making it a valuable tool for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Glutamine 7-amido-4-methylcoumarin hydrobromide involves several steps. The starting materials typically include L-glutamine and 7-amido-4-methylcoumarin. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity. The final product is usually purified through crystallization or chromatography techniques .

Industrial Production Methods

In industrial settings, the production of L-Glutamine 7-amido-4-methylcoumarin hydrobromide is scaled up using optimized reaction conditions to maximize yield and efficiency. This often involves the use of large reactors and continuous flow systems to maintain consistent quality and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

L-Glutamine 7-amido-4-methylcoumarin hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different coumarin derivatives, while reduction can lead to the formation of amine derivatives .

Scientific Research Applications

L-Glutamine 7-amido-4-methylcoumarin hydrobromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of L-Glutamine 7-amido-4-methylcoumarin hydrobromide involves its interaction with specific enzymes and biomolecules. The compound acts as a substrate for certain enzymes, leading to the release of a fluorescent product that can be detected and measured. This fluorescence-based detection allows researchers to study enzyme activity and other biochemical processes in detail .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Glutamine 7-amido-4-methylcoumarin hydrobromide is unique due to its specific interaction with certain enzymes and its high sensitivity in fluorescence-based assays. This makes it a valuable tool for researchers studying enzyme kinetics and biochemical pathways .

Properties

Molecular Formula

C15H18BrN3O4

Molecular Weight

384.22 g/mol

IUPAC Name

2-amino-N-(4-methyl-2-oxochromen-7-yl)pentanediamide;hydrobromide

InChI

InChI=1S/C15H17N3O4.BrH/c1-8-6-14(20)22-12-7-9(2-3-10(8)12)18-15(21)11(16)4-5-13(17)19;/h2-3,6-7,11H,4-5,16H2,1H3,(H2,17,19)(H,18,21);1H

InChI Key

SRWUIOKXPHJVKI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCC(=O)N)N.Br

Origin of Product

United States

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